molecular formula C10H10O4 B1361081 Catechol diacetate CAS No. 635-67-6

Catechol diacetate

Cat. No. B1361081
CAS RN: 635-67-6
M. Wt: 194.18 g/mol
InChI Key: FBSAITBEAPNWJG-UHFFFAOYSA-N
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Description

Catechol diacetate is a chemical compound with the molecular formula C10H10O4 . It is a derivative of catechol, which is an organic compound with the molecular formula C6H4(OH)2 .


Synthesis Analysis

The synthesis of catechol-based compounds involves various mechanisms. For instance, catechol is demonstrated as a versatile reducing agent/stabilizing agent for the facile and one-pot synthesis of monometallic (Au, Se, and Pd) and bimetallic nanoparticles in alkaline condition (pH=11) based on the redox chemistry of catechol .


Molecular Structure Analysis

The molecular structure of catechol diacetate involves the catechol group and acetyl groups. The appearance of C=N stretching band at 1609 cm-1 instead of its normally observed characteristic region (1625–1610 cm-1) indicated the involvement of nitrogen of pyridine in bonding with the copper (II) ion .


Chemical Reactions Analysis

Catechol chemistry is used as a crosslinking tool abundantly in both natural organisms (e.g. mussels, sandcastle worms) and synthetic systems to achieve the desired mechanical properties. Despite this abundance and success, the crosslinking chemistry is still poorly understood .


Physical And Chemical Properties Analysis

Catechol diacetate has a density of 1.2±0.1 g/cm3, a boiling point of 284.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.9±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 164.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Polymer Applications

Recent advances in synthesizing catechol-derived polymers have led to significant applications in various fields, including energy storage and environmental uses. By incorporating catechols into (bio)polymers, researchers have developed materials with tunable composition and functionality. These materials find applications in biomedical, energy storage, and environmental contexts. The adhesive properties of catechols have been exploited for creating glues and multifunctional coatings. Moreover, catechols act as reversible redox units in energy storage devices, offering a pathway to design safe, economical, and sustainable energy storage systems (Patil, Jérôme, & Detrembleur, 2018).

Antiproliferative Activity in Cancer Research

Catechol derivatives have been synthesized and assessed for their antiproliferative effects on different human cell lines. Certain derivatives show higher cytotoxicity against breast cancer cell lines without toxicity towards dermal human fibroblasts. This suggests potential applications of catechol derivatives in cancer treatment (Villegas et al., 2011).

Biomedical Applications

Catechol functionalized hyperbranched polymers have been gaining attention in biomedical fields. Their low molecular weight and good water solubility make them suitable for functionalizing biomaterials. The use of catechols in hyperbranched polymers has led to developments in bioadhesives and surface coatings (Zhang et al., 2017).

Environmental Monitoring

Catechol-based electrochemical sensors are being developed for environmental monitoring. For example, a sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite has been used for the simultaneous determination of catechol and hydroquinone in environmental samples (Erogul et al., 2015).

Crosslinking Chemistry

The crosslinking chemistry of catechols is crucial in both natural organisms and synthetic systems to achieve desired mechanical properties. A study using model compounds of catechol revealed that the crosslinking chemistry is both fast and complex, forming a significant number of products and having implications in the design of adhesive and other functional materials (Yang et al., 2016).

Safety And Hazards

Catechol diacetate may cause skin irritation, allergic skin reaction, serious eye damage, and may be harmful if inhaled. It is suspected of causing genetic defects and may cause cancer. It is toxic if swallowed or in contact with skin .

Future Directions

The behavior and chemicophysical properties of prepared catechol-conjugated polymers will be strongly dependent not only on the chemical composition of catechol but also on the dispersion of the monomeric units along the length of the polymer chains . Therefore, future research could focus on optimizing these properties for specific applications.

properties

IUPAC Name

(2-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAITBEAPNWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212903
Record name Catechol diacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catechol diacetate

CAS RN

635-67-6
Record name Catechol diacetate
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Record name Catechol diacetate
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Record name 1, diacetate
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Record name Catechol diacetate
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Record name o-phenylene di(acetate)
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Record name CATECHOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
B Hansen - Acta Chem Scand, 1963 - actachemscand.org
… The recorded hydrolysis curves showed that, at the same pH, catechol diacetate is hydrolyzed much more slowly than the monoacetate. The hydrolysis of the diacetate thus involves two …
Number of citations: 24 actachemscand.org
LÅ Svensson, S Liaaen-Jensen… - Acta Chem …, 1972 - actachemscand.org
… It is known that catechol diacetate hydrolyzes via a two step mechanism, in which the first step is about 150 times slower than the second one.2 The second step was supposed to …
Number of citations: 14 actachemscand.org
EA Green, WL Duax, GM Smith… - Journal of the American …, 1975 - ACS Publications
… The catechol diacetate ligand is nearly planar with the largest deviation from a leastsquares plane through the benzo group being 0.35 Á; see Table IV. …
Number of citations: 31 pubs.acs.org
Y Kamiya, T Miyakoshi - Journal of Oleo Science, 2001 - jstage.jst.go.jp
… )catechol diacetate 9 (scheme 1). Compound 9, synthesized by ozonolysis of natural urushiol, was identified as 3 /(8* oxo—l-octyl) catechol diacetate … 1-decyl) catechol diacetate 12 was …
Number of citations: 27 www.jstage.jst.go.jp
N Niimura, Y Kamiya, T Sato, I KATANO… - Journal of Japan Oil …, 1998 - jstage.jst.go.jp
… catechol diacetate … h; KI, acetone i; PPh3, CH3CN j; 3-(8-Oxo-1-octyl) catechol diacetate (8) k; LiAlH4, t-BuOH … iodideか ら得られたylideと3-(8-oxo-1-octyl) catechol diacetateと のWittig反 …
Number of citations: 16 www.jstage.jst.go.jp
T Miyakoshi, H Kobuchi, N Niimura… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… 3-[(8Z, 11 E, 13 E)-8, 11, 13-Pentadecatrienyl]catechol diacetate 11 was synthesized in a similar way from 9 and 4 in 40% yield. The resulting product 11 had an infrared absorption …
Number of citations: 20 www.journal.csj.jp
C He, Z Lu, L Zhao, TS Chung - Journal of Polymer Science …, 2001 - Wiley Online Library
… Catechol Diacetate Catechol diacetate was prepared by the acetylation of catechol with acetic … Catechol diacetate immediately separated as a colorless solid. After being filtered and …
Number of citations: 24 onlinelibrary.wiley.com
S Kapolow, TEH Esch, J Smid - Macromolecules, 1973 - ACS Publications
… This is converted to catechol diacetate (V), followed by a Fries … Catechol Diacetate (V). A modification of the procedure of … g (0.309 mol) of catechol diacetate and 250 ml of nitrobenzene (…
Number of citations: 350 pubs.acs.org
SE Hunt, AS Lindsey - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… through their alkyl ethers2 With the aim of avoiding dealkylation the possibility of chloromethylation of the di(ethy1 carbonate) or diacetate of quinol and of catechol diacetate has …
Number of citations: 0 pubs.rsc.org
R OH - Chemistry Letters - jlc.jst.go.jp
… Other quinols 1_b-c behaved similarly toward acid catalyst to give a mixture of resorcinol diacetate 8b-c and catechol diacetate 6Jb-c in 90-95% yields. The former predominated only …
Number of citations: 0 jlc.jst.go.jp

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